molecular formula C14H12O2S B2531380 4-[(2-Methylphenyl)sulfanyl]benzoic acid CAS No. 851608-77-0

4-[(2-Methylphenyl)sulfanyl]benzoic acid

Cat. No. B2531380
CAS RN: 851608-77-0
M. Wt: 244.31
InChI Key: HWUWVADZGZZEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(2-Methylphenyl)sulfanyl]benzoic acid" is a chemical entity that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related sulfanyl benzoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, was achieved through two alternative approaches starting from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, with total yields of 17% and 37%, respectively . This suggests that the synthesis of "4-[(2-Methylphenyl)sulfanyl]benzoic acid" could also involve nitration and reduction steps, among others.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Quantum mechanical calculations and spectroscopic investigations, such as those performed on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, provide detailed information on molecular structural parameters, vibrational frequencies, and potential energy distribution . Similar techniques could be applied to "4-[(2-Methylphenyl)sulfanyl]benzoic acid" to gain insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of sulfanyl benzoic acid derivatives can be inferred from studies on similar compounds. For example, the electrochemical reduction of azo benzoic acids has been shown to be influenced by the position of substituents and the pH of the solution, leading to the formation of amino salicylic acid and sulfanilic acid . This indicates that "4-[(2-Methylphenyl)sulfanyl]benzoic acid" may also undergo electrochemical reactions, potentially leading to interesting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the vibrational spectroscopic analysis of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile provided insights into its structural characteristics, which are in agreement with XRD results . The compound's HOMO and LUMO energies, nonlinear optical properties, and molecular electrostatic potential were also reported. Similar analyses could be conducted on "4-[(2-Methylphenyl)sulfanyl]benzoic acid" to determine its physical and chemical properties, such as solubility, melting point, and reactivity towards various reagents.

Scientific Research Applications

Electrochemical Behavior and Cleavage of Azo Bonds

Mandić et al. (2004) explored the electrochemical reduction of azo-benzoic acids, revealing the impact of substituent positions on electrochemical behavior and proposing a reduction mechanism leading to amino salicylic and sulfanilic acids. This study underscores the role of sulfur-containing benzoic acids in electrochemical applications and the cleavage of azo bonds, which is pertinent to environmental remediation and analytical chemistry (Mandić et al., 2004).

Antidepressant Metabolism

Hvenegaard et al. (2012) identified enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant. This research highlights the transformation of sulfur-containing benzoic acid derivatives through oxidation, contributing to the understanding of drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Anti-Helicobacter Pylori Agents

Carcanague et al. (2002) developed novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. This application is crucial for developing new antimicrobial agents (Carcanague et al., 2002).

High Refractive Index Polyimides

Tapaswi et al. (2015) synthesized transparent aromatic polyimides derived from thiophenyl-substituted benzidines, achieving high refractive indices and small birefringence, essential for advanced optical materials and electronics (Tapaswi et al., 2015).

Catalysis in Organic Synthesis

Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions, highlighting the role of sulfur-containing carboxylic acids in promoting sustainable and efficient synthetic methodologies (Tayebi et al., 2011).

Stress Tolerance in Plants

Senaratna et al. (2004) found that benzoic acid and its derivatives induce multiple stress tolerance in plants, a discovery that could lead to agricultural advancements in crop resistance to environmental stressors (Senaratna et al., 2004).

Mechanism of Action

The mechanism of action of “4-[(2-Methylphenyl)sulfanyl]benzoic acid” is not specified in the search results. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-(2-methylphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWVADZGZZEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylphenyl)sulfanyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.